molecular formula C6H5F3N2 B174304 2-Methyl-4-(trifluoromethyl)pyrimidine CAS No. 149771-18-6

2-Methyl-4-(trifluoromethyl)pyrimidine

Cat. No. B174304
CAS RN: 149771-18-6
M. Wt: 162.11 g/mol
InChI Key: ZVMBMBOULDNRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H5F3N2 . It has a molecular weight of 162.11 . The compound is part of the pyrimidine family, which is widely used in the design of pesticides and pharmaceutical molecules .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethyl)pyrimidine consists of a pyrimidine ring with a methyl group and a trifluoromethyl group attached . The presence of a fluorine atom and a pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-4-(trifluoromethyl)pyrimidine are not explicitly mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

2-Methyl-4-(trifluoromethyl)pyrimidine is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

  • 2-Methyl-4-(trifluoromethyl)pyrimidine is used in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds have been synthesized in both racemic and enantiopure forms. This process involves the interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group, which may stabilize certain molecular conformations (Sukach et al., 2015).

Inhibition of NF-kappaB and AP-1 Gene Expression

  • Inhibitors of NF-kappaB and AP-1 gene expression have been developed using 2-chloro-4-(trifluoromethyl)pyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] and its analogues. These inhibitors show potential for improving oral bioavailability and have been studied for cell-based activity and gastrointestinal permeability (Palanki et al., 2000).

Malaria Treatment and Prevention

  • A study on 2-Methyl-4-(trifluoromethyl)pyrimidine derivatives for malaria treatment and prevention identified a lead compound, JPC-3210, for its superior antimalarial activity against multidrug-resistant Plasmodium falciparum lines. This highlights the potential of these derivatives in developing new antimalarial drugs (Chavchich et al., 2016).

Synthesis of Diorganotin(IV) and Diphenyllead(IV) Complexes

  • 2-Methyl-4-(trifluoromethyl)pyrimidine has been used in the synthesis of diorganotin(IV) and diphenyllead(IV) complexes, which have potential applications in the field of inorganic chemistry (Rodríguez et al., 2007).

Anti-Inflammatory and Antimicrobial Agents

  • A series of pyrazolo[1,5-a]pyrimidines containing 2-Methyl-4-(trifluoromethyl)pyrimidine have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some of these compounds have shown promising results against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Molecular Structure Analysis

  • Structural analysis and characterizations of various derivatives of 2-Methyl-4-(trifluoromethyl)pyrimidine have been conducted, providing insights into their molecular structures and properties. This includes studies on bond lengths, bond angles, and aromatic character, contributing to the understanding of their chemical behavior (Amaral et al., 2010).

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyrimidine is not explicitly mentioned in the retrieved papers .

Safety and Hazards

2-Methyl-4-(trifluoromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis. Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Therefore, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a future direction . Another future direction is the development of efficient and new pesticides .

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-10-3-2-5(11-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMBMBOULDNRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435578
Record name 2-methyl-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149771-18-6
Record name 2-methyl-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
2-Methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 3
2-Methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 6
2-Methyl-4-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.